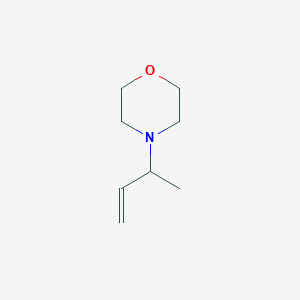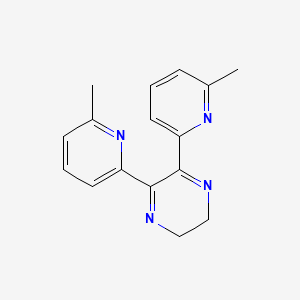
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 6-methylpyridin-2-yl groups
Méthodes De Préparation
The synthesis of 5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methylpyridin-2-yl hydrazine with a suitable diketone can lead to the formation of the desired pyrazine ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. In biology, it has potential applications in the development of new drugs due to its unique structural properties. In medicine, it may be explored for its potential therapeutic effects. Additionally, in the industry, it can be used in the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of 5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. While both types of compounds contain pyrazine rings, this compound is unique due to the presence of the 6-methylpyridin-2-yl groups, which can influence its chemical and biological properties. Similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities .
Propriétés
Numéro CAS |
25372-51-4 |
|---|---|
Formule moléculaire |
C16H16N4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H16N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-8H,9-10H2,1-2H3 |
Clé InChI |
QLHWTINVDADZNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NCCN=C2C3=CC=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


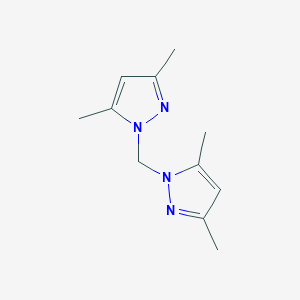

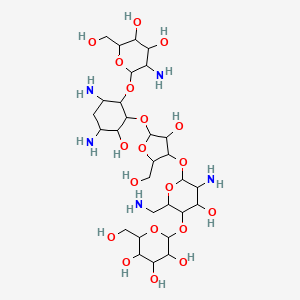


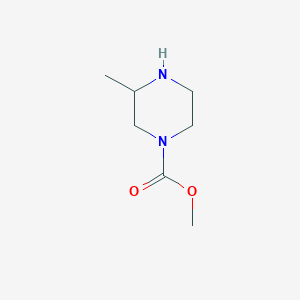
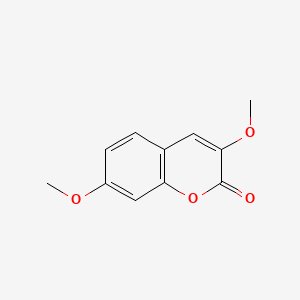
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)

